molecular formula C23H26N6O B10964446 N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10964446
M. Wt: 402.5 g/mol
InChI Key: KWYOIGXPYIRAMG-UHFFFAOYSA-N
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Description

N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (let’s call it TMA-DPH for brevity) is a fascinating compound with a complex structure. It belongs to the class of pyrazolo[3,4-b]pyridines and exhibits intriguing properties. Let’s explore its synthesis, chemical behavior, applications, and more.

Preparation Methods

Synthetic Routes: TMA-DPH can be synthesized through several routes. One common method involves the reaction of 1,3,5-trimethyl-1H-pyrazol-4-amine with 1,6-diphenyl-1,3,5-hexatriene-4-carbaldehyde. The reaction proceeds via condensation and cyclization steps, resulting in the formation of TMA-DPH.

Reaction Conditions: The synthetic reaction typically occurs under mild conditions, using suitable solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is crucial for achieving high yields.

Industrial Production: While TMA-DPH is not produced on an industrial scale, it serves as a valuable research tool and probe.

Chemical Reactions Analysis

TMA-DPH undergoes various reactions:

    Oxidation: It can be oxidized to form derivatives with altered properties.

    Reduction: Reduction reactions modify its electronic structure.

    Substitution: TMA-DPH can undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) play a role.

    Major Products: Depending on the reaction conditions, products may include substituted TMA-DPH derivatives or related compounds.

Scientific Research Applications

Chemistry:

    Fluorescence Probe: TMA-DPH acts as a fluorescence anisotropy probe in lipid membrane studies.

Biology and Medicine:

    Membrane Studies: TMA-DPH helps explore lipid bilayers, cell membranes, and protein-lipid interactions.

    Drug Delivery: Its amphiphilic nature makes it useful for drug delivery systems.

Industry:

    Materials Science: TMA-DPH’s optical properties find applications in materials science and optoelectronics.

Mechanism of Action

TMA-DPH’s mechanism of action lies in its interaction with lipid bilayers. It inserts into membranes, affecting their fluidity and organization. Researchers study its binding to specific lipid domains and its impact on membrane properties.

Comparison with Similar Compounds

TMA-DPH stands out due to its unique combination of aromatic and pyrazolo[3,4-b]pyridine moieties. Similar compounds include 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (CAS: 14544-47-9), which shares some structural features .

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

N,3,6-trimethyl-1-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-14-12-19(23(30)27(5)13-20-15(2)25-28(6)17(20)4)21-16(3)26-29(22(21)24-14)18-10-8-7-9-11-18/h7-12H,13H2,1-6H3

InChI Key

KWYOIGXPYIRAMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)N(C)CC4=C(N(N=C4C)C)C

Origin of Product

United States

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